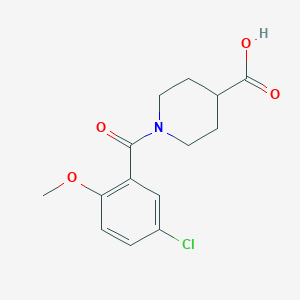

1-(5-Chloro-2-methoxybenzoyl)piperidine-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(5-Chloro-2-methoxybenzoyl)piperidine-4-carboxylic acid is a chemical compound with the molecular formula C14H16ClNO4 and a molecular weight of 297.74 g/mol . It is characterized by the presence of a piperidine ring substituted with a 5-chloro-2-methoxybenzoyl group and a carboxylic acid group. This compound is used in various scientific research applications, particularly in the fields of chemistry and biology.

Preparation Methods

The synthesis of 1-(5-Chloro-2-methoxybenzoyl)piperidine-4-carboxylic acid involves several steps. One common synthetic route includes the acylation of piperidine-4-carboxylic acid with 5-chloro-2-methoxybenzoyl chloride under basic conditions. The reaction typically occurs in the presence of a base such as triethylamine or pyridine, and the product is purified through recrystallization or chromatography .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

1-(5-Chloro-2-methoxybenzoyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Structural Characteristics

The molecular formula of 1-(5-Chloro-2-methoxybenzoyl)piperidine-4-carboxylic acid is C14H16ClNO4, with a molecular weight of 297.73 g/mol. The compound is characterized by a piperidine ring connected to a benzoyl group, which is further substituted by a chloro and methoxy group on the aromatic system. This unique structure contributes to its biological activity.

Recent studies have highlighted the compound's potential as a precursor for developing antagonists targeting serotonin 5-HT3 and dopamine D2 receptors. These receptors are implicated in various neurological disorders, making this compound a candidate for further pharmacological exploration.

Key Findings from Case Studies

- Antagonistic Effects : Preliminary research indicates that derivatives of this compound may exhibit antagonistic properties against serotonin receptors, which could be beneficial in treating conditions like anxiety and depression.

- Anti-inflammatory Properties : Other studies suggest that piperidine derivatives may possess anti-inflammatory or analgesic effects, indicating potential therapeutic applications in pain management.

- In vitro Screening : In vitro tests have shown promising results against various bacterial strains, suggesting that modifications of this compound could lead to new antimicrobial agents .

Data Table: Comparative Biological Activities

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-methoxybenzoyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-(5-Chloro-2-methoxybenzoyl)piperidine-4-carboxylic acid can be compared with similar compounds such as:

Isonipecotic acid: This compound has a similar piperidine ring structure but lacks the 5-chloro-2-methoxybenzoyl group, resulting in different chemical properties and applications.

Quinoline derivatives: These compounds share some structural similarities but have distinct pharmacological activities and uses in medicinal chemistry.

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical reactivity and biological activity.

Biological Activity

1-(5-Chloro-2-methoxybenzoyl)piperidine-4-carboxylic acid is a synthetic compound with the molecular formula C14H16ClNO4 and a molecular weight of 297.74 g/mol. Its synthesis involves acylation of piperidine-4-carboxylic acid with 5-chloro-2-methoxybenzoyl chloride, typically under basic conditions. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.

The biological activity of this compound primarily stems from its interaction with specific molecular targets, including enzymes and receptors. The compound is believed to modulate the activity of these targets, influencing various biochemical pathways. This modulation can lead to therapeutic effects in several biological contexts, although detailed mechanisms remain to be fully elucidated .

Pharmacological Applications

This compound has been implicated in various pharmacological activities:

- Antiviral Activity : Preliminary studies suggest that derivatives of this compound may exhibit antiviral properties, potentially effective against viruses such as HSV-1 and others .

- Anti-inflammatory Effects : The compound has been explored for its anti-inflammatory potential, indicating a role in modulating immune responses .

Case Studies and Research Findings

Recent research has highlighted the compound's potential in various applications:

- Enzyme Inhibition : Studies have demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways, which may be beneficial in treating conditions like cancer or metabolic disorders .

- Receptor Binding : Research indicates that this compound can bind to certain receptors, influencing cellular signaling pathways that are crucial for maintaining homeostasis .

- Comparative Studies : In comparative studies involving similar compounds, this compound has shown promising results in terms of efficacy and safety profiles, making it a candidate for further development .

| Property | Value |

|---|---|

| Molecular Formula | C14H16ClNO4 |

| Molecular Weight | 297.74 g/mol |

| CAS Number | 1016703-61-9 |

| Purity | Minimum 95% |

Biological Activity Overview

Properties

IUPAC Name |

1-(5-chloro-2-methoxybenzoyl)piperidine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClNO4/c1-20-12-3-2-10(15)8-11(12)13(17)16-6-4-9(5-7-16)14(18)19/h2-3,8-9H,4-7H2,1H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMRKEUYIAAVWCU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)N2CCC(CC2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.